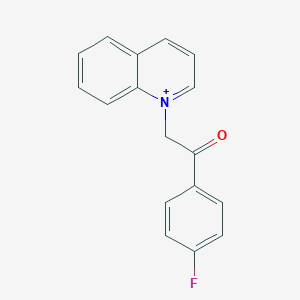
1-(4-Fluorophenacyl)quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenacyl)quinolinium (FPQ) is a synthetic compound that has gained attention as a useful tool for scientific research. It belongs to the family of photolabile protecting groups, which are molecules that can be activated by light and release a functional group upon irradiation. FPQ is particularly interesting because it can be used to control the release of various bioactive molecules, such as neurotransmitters, peptides, and nucleotides, in a precise and spatiotemporal manner.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenacyl)quinolinium has been used in various scientific research fields, such as neuroscience, pharmacology, and biochemistry. One of the main applications of 1-(4-Fluorophenacyl)quinolinium is the photoactivation of caged compounds, which are molecules that are inactive until they are released by a specific trigger, such as light. 1-(4-Fluorophenacyl)quinolinium can be attached to a caged compound, such as a neurotransmitter, and then activated by a light source, such as a laser, to release the active molecule in a specific location and time. This technique has been used to study the function of various neurotransmitters, such as glutamate, acetylcholine, and dopamine, in neuronal circuits (Ellis-Davies, 2011).
Wirkmechanismus
1-(4-Fluorophenacyl)quinolinium works by undergoing a photoreaction that leads to the cleavage of the protecting group and the release of the bioactive molecule. The mechanism involves the absorption of light by the quinoline moiety, which leads to the formation of a highly reactive singlet state. This state can then undergo various reactions, such as proton transfer, hydrogen abstraction, or electron transfer, depending on the environment and the presence of other molecules (Givens et al., 2016).
Biochemical and Physiological Effects
The use of 1-(4-Fluorophenacyl)quinolinium in scientific research has revealed various biochemical and physiological effects. For example, the photoactivation of caged glutamate by 1-(4-Fluorophenacyl)quinolinium has been shown to induce synaptic plasticity and long-term potentiation in hippocampal neurons (Nabavi et al., 2013). Similarly, the photoactivation of caged acetylcholine by 1-(4-Fluorophenacyl)quinolinium has been used to study the role of this neurotransmitter in the regulation of heart rate and blood pressure (Kobayashi et al., 2015). These studies demonstrate the potential of 1-(4-Fluorophenacyl)quinolinium as a powerful tool for understanding the complex interactions between molecules and biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluorophenacyl)quinolinium has several advantages as a tool for scientific research. It is highly selective and can be used to release specific molecules in a precise location and time. It is also compatible with various biological systems, such as cells, tissues, and whole organisms. However, 1-(4-Fluorophenacyl)quinolinium also has some limitations. It requires a light source for activation, which can be expensive and difficult to control. It can also cause phototoxicity and photobleaching, which can affect the viability of cells and the stability of the molecule. Therefore, careful optimization of the experimental conditions is necessary to obtain reliable and reproducible results.
Zukünftige Richtungen
1-(4-Fluorophenacyl)quinolinium is a promising tool for scientific research, and there are many future directions that can be explored. One direction is the development of new caged compounds that can be activated by 1-(4-Fluorophenacyl)quinolinium. This can expand the range of molecules that can be studied and provide new insights into biological processes. Another direction is the optimization of the photoreaction mechanism of 1-(4-Fluorophenacyl)quinolinium, which can improve its efficiency and selectivity. This can also lead to the development of new photolabile protecting groups that can be used in different applications. Finally, the integration of 1-(4-Fluorophenacyl)quinolinium with other techniques, such as optogenetics and microfluidics, can provide new ways to study complex biological systems and networks.
Conclusion
1-(4-Fluorophenacyl)quinolinium is a synthetic compound that has emerged as a valuable tool for scientific research. Its ability to control the release of bioactive molecules in a spatiotemporal manner has opened new avenues for studying the function of various molecules in biological systems. Although 1-(4-Fluorophenacyl)quinolinium has some limitations, its potential for advancing our understanding of complex biological processes is immense. Further research and development of 1-(4-Fluorophenacyl)quinolinium and related compounds can lead to new breakthroughs in various scientific fields.
Synthesemethoden
1-(4-Fluorophenacyl)quinolinium can be synthesized by a multistep procedure that involves the reaction of quinoline with p-fluorobenzaldehyde, followed by reduction, acetylation, and quaternization (Liu et al., 2017). The final product is a yellow powder that is soluble in organic solvents and stable under normal laboratory conditions.
Eigenschaften
Produktname |
1-(4-Fluorophenacyl)quinolinium |
|---|---|
Molekularformel |
C17H13FNO+ |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C17H13FNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1 |
InChI-Schlüssel |
XAYAWIOVPYSKGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)


![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)

![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)